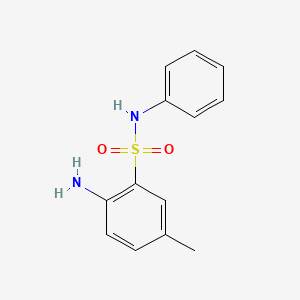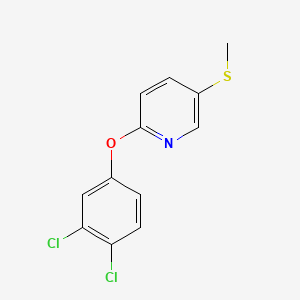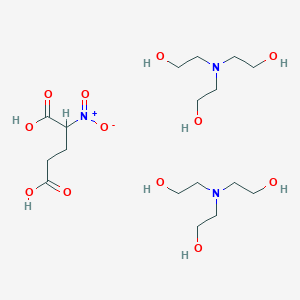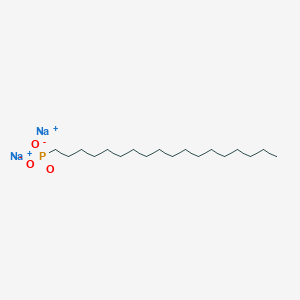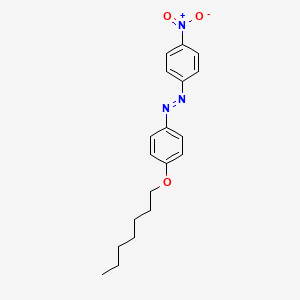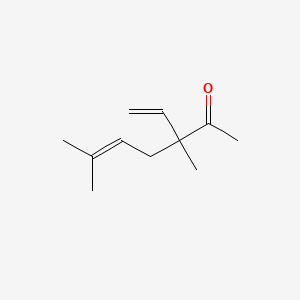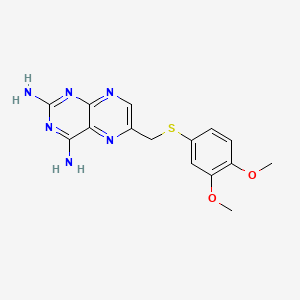
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate is a chemical compound with the molecular formula C8H17BaO8P. It is also known by its alternative name, [(4,4-Diethoxy-2,3-dihydroxybutyl)oxy]phosphonic acid barium salt
Métodos De Preparación
The synthesis of Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate typically involves the reaction of 4,4-diethoxy-2,3-dihydroxybutyl phosphate with a barium salt. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparación Con Compuestos Similares
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can be compared with other similar compounds such as:
- Barium 4,4-diethoxy-2,3-dihydroxybutyl sulfate
- Barium 4,4-diethoxy-2,3-dihydroxybutyl nitrate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
93858-65-2 |
|---|---|
Fórmula molecular |
C8H17BaO8P |
Peso molecular |
409.52 g/mol |
Nombre IUPAC |
barium(2+);(4,4-diethoxy-2,3-dihydroxybutyl) phosphate |
InChI |
InChI=1S/C8H19O8P.Ba/c1-3-14-8(15-4-2)7(10)6(9)5-16-17(11,12)13;/h6-10H,3-5H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
Clave InChI |
CSWHLSBLRHSZCG-UHFFFAOYSA-L |
SMILES canónico |
CCOC(C(C(COP(=O)([O-])[O-])O)O)OCC.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


